molecular formula C25H20N2OS B2703709 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,2-diphenylacetamide CAS No. 361160-46-5

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,2-diphenylacetamide

Cat. No.: B2703709
CAS No.: 361160-46-5
M. Wt: 396.51
InChI Key: MMCDJKUNNZUFKS-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,2-diphenylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthothiazole core, which is a fused bicyclic system containing both naphthalene and thiazole rings, and a diphenylacetamide moiety. The presence of these structural elements contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,2-diphenylacetamide typically involves the following steps:

    Formation of the Naphthothiazole Core: The naphthothiazole core can be synthesized through a cyclization reaction involving a naphthalene derivative and a thioamide. This reaction is often carried out under acidic conditions to facilitate the formation of the thiazole ring.

    Attachment of the Diphenylacetamide Moiety: The diphenylacetamide group is introduced through an amide coupling reaction. This step involves the reaction of the naphthothiazole intermediate with diphenylacetic acid or its derivatives in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the naphthothiazole core.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the diphenylacetamide moiety, potentially altering the compound’s reactivity and properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents onto the naphthothiazole core or the diphenylacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted naphthothiazole compounds.

Scientific Research Applications

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,2-diphenylacetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and reactivity.

    Industry: The compound’s properties make it suitable for use in the development of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the naphthothiazole core but has different substituents, leading to distinct chemical and biological properties.

    N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide: Another similar compound with variations in the substituents on the diphenylacetamide moiety.

Uniqueness

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,2-diphenylacetamide is unique due to its specific combination of the naphthothiazole core and the diphenylacetamide group

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2OS/c28-24(22(18-10-3-1-4-11-18)19-12-5-2-6-13-19)27-25-26-23-20-14-8-7-9-17(20)15-16-21(23)29-25/h1-14,22H,15-16H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCDJKUNNZUFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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